N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, along with a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)aniline with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(difluoromethoxy)phenyl]-3-hydroxybenzenesulfonamide
- N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,5-dimethoxyphenyl)thiourea
Uniqueness
N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15F2NO4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15F2NO4/c1-10-7-11(2)17-14(23)9-16(26-15(17)8-10)18(24)22-12-3-5-13(6-4-12)25-19(20)21/h3-9,19H,1-2H3,(H,22,24) |
InChI Key |
VFGKROGMYSYYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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